Cl[H].CCN(CC)CCC1=C(C)c2ccc(O)cc2OC1=O . This provides a textual representation of the compound’s molecular structure.
The compound is classified as a hydrochloride salt of a coumarin derivative, with the molecular formula and a molecular weight of approximately 311.81 g/mol. It is often used in organic synthesis, particularly in the creation of novel phthalocyanine dyes, which are utilized in various applications such as photodynamic therapy and as pigments in materials science .
The synthesis of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride typically involves several steps:
3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride features a coumarin backbone with specific substituents that influence its chemical properties:
InChI=1S/C16H21NO3.ClH/c1-4-17(5-2)9-8-14-11(3)13-7-6-12(18)10-15(13)20-16(14)19;/h6-7,10,18H,4-5,8-9H2,1-3H3;1H.
The compound exhibits a planar structure typical of coumarins, allowing for effective π-stacking interactions that can be beneficial in photophysical applications .
The chemical reactivity of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride can be summarized as follows:
The mechanism of action of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride can be understood through its interaction with biological systems:
Studies indicate that coumarins can modulate cellular signaling pathways involved in inflammation and cancer progression, making them promising candidates for drug development.
The physical and chemical properties of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride include:
The exact mass of the compound is reported as g/mol, indicating precise stoichiometric calculations are essential during synthesis .
The applications of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride are diverse:
The synthesis of 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride (CAS 15776-59-7) typically begins with the formation of the coumarin core via the Pechmann condensation. This reaction involves the acid-catalyzed cyclization of resorcinol with ethyl acetoacetate, yielding 7-hydroxy-4-methylcoumarin. Subsequent functionalization at the 3-position employs a Mannich reaction, where 7-hydroxy-4-methylcoumarin reacts with formaldehyde and diethylamine hydrochloride to introduce the 2-(diethylamino)ethyl side chain. The hydrochloride salt forms upon acidification, enhancing the compound’s crystallinity and stability [1] [5] [7].
Alternative routes utilize nucleophilic aromatic substitution for derivatization. For example, 7-hydroxy-4-methylcoumarin may react with 1-chloro-2-diethylaminoethane under basic conditions (e.g., K₂CO₃ in acetone), followed by hydrochlorination. This method achieves yields exceeding 80% and is scalable for industrial production [7] [10].
Table 1: Key Synthetic Methods and Conditions
| Starting Materials | Reaction Type | Conditions | Yield |
|---|---|---|---|
| Resorcinol + Ethyl acetoacetate | Pechmann condensation | Conc. H₂SO₄, 0–5°C, 12 h | 70–75% |
| 7-Hydroxy-4-methylcoumarin + Diethylamine + Formaldehyde | Mannich reaction | EtOH, reflux, 8 h; HCl acidification | 80–85% |
| 7-Hydroxy-4-methylcoumarin + 1-Chloro-2-diethylaminoethane | Nucleophilic substitution | K₂CO₃, acetone, 50°C, 6 h | 87% |
This coumarin derivative serves as a precursor for synthesizing tetra-substituted zinc phthalocyanines (ZnPcs). The process involves:
Non-peripheral substitution induces greater steric distortion, reducing aggregation and enhancing photophysical properties compared to peripheral analogues [3] [8].
Table 2: Cyclotetramerization Parameters for ZnPc Derivatives
| Phthalonitrile Precursor | Solvent | Catalyst | Temperature/Time | Product |
|---|---|---|---|---|
| 3-[(2-Diethylamino)ethyl]-7-[(3,4-dicyanophenoxy)]-4-methylcoumarin | DMAE | Zn(CH₃COO)₂ | 140°C, 24 h | p-ZnPc |
| 3-[(2-Diethylamino)ethyl]-7-[(2,3-dicyanophenoxy)]-4-methylcoumarin | DMAE | Zn(CH₃COO)₂ | 160°C, 48 h | np-ZnPc |
The nucleophilic aromatic substitution (SNAr) step is critical for functionalizing the coumarin precursor. Key factors include:
Structural validation employs multi-technique approaches:
The positioning of coumarin groups on the phthalocyanine core significantly alters properties:
Table 3: Photophysical Properties of Substituted ZnPcs
| Property | np-ZnPc | p-ZnPc |
|---|---|---|
| Q-band Absorption (nm) | 712 | 685 |
| Aggregation Threshold | 20 μM | 10 μM |
| Fluorescence Quantum Yield | 0.25 | 0.18 |
| Singlet Oxygen Quantum Yield | 0.62 | 0.41 |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: